An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate
Introduction
Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate is a halogenated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic placement of halogen atoms, such as chlorine and fluorine, on the indole ring can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity.[2] Consequently, the unambiguous structural characterization of such analogues is paramount for researchers in drug discovery and development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution.[2][3] The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment, providing a detailed fingerprint of the molecular architecture. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate. We will delve into the rationale behind the expected chemical shifts and coupling patterns, grounding our interpretations in the fundamental principles of NMR and the known effects of substituents on the indole ring system.
Molecular Structure and Numbering Convention
To facilitate a clear and unambiguous discussion of the NMR data, the standard IUPAC numbering system for the indole ring is employed, along with logical numbering for the ethyl ester substituent.
Figure 1: Molecular structure and atom numbering scheme for Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate.
Experimental Protocol: NMR Data Acquisition
The acquisition of high-quality NMR data is foundational to accurate spectral interpretation. The following describes a standard, self-validating protocol for obtaining ¹H and ¹³C NMR spectra for a moderately soluble organic compound like the topic molecule.
Methodology:
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Sample Preparation:
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Accurately weigh 5-10 mg of Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for indole derivatives to ensure the observation of the N-H proton.
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Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.
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Spectrometer Setup:
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The experiment should be performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
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Insert the sample into the magnet and allow it to thermally equilibrate for several minutes.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
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¹H NMR Acquisition:
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Pulse Program: A standard single-pulse 'zg30' sequence is typically sufficient.
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Spectral Width: Set to approximately 15-20 ppm to encompass all expected proton signals.
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Acquisition Time (AQ): 2-4 seconds to ensure good resolution.
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Relaxation Delay (D1): 1-2 seconds.
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Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.
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¹³C NMR Acquisition:
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Pulse Program: A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE), such as 'zgpg30', is used to simplify the spectrum to singlets and enhance signal intensity.[3]
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Spectral Width: Set to ~240 ppm, centered around 120 ppm, to cover the full range of organic carbon signals.[3]
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Acquisition Time (AQ): 1-2 seconds.
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Relaxation Delay (D1): 2 seconds.
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Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.[3]
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Figure 2: Standard workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate, assuming DMSO-d₆ as the solvent.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (N-H) | ~12.1 | br s | - | 1H |
| H-4 | ~7.85 | d | ³J(H4-H5) ≈ 9.0 | 1H |
| H-5 | ~7.40 | dd | ³J(H5-H4) ≈ 9.0, ⁴J(H5-F6) ≈ 6.5 | 1H |
| H-3 | ~7.25 | s | - | 1H |
| H-9 (-OCH₂-) | ~4.35 | q | ³J(H9-H10) ≈ 7.1 | 2H |
| H-10 (-CH₃) | ~1.35 | t | ³J(H10-H9) ≈ 7.1 | 3H |
Interpretation of the ¹H NMR Spectrum
The predicted spectrum reveals several key features that are diagnostic of the molecule's structure.
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Indole N-H Proton (H-1): The proton on the indole nitrogen is expected to appear as a broad singlet significantly downfield (~12.1 ppm). This pronounced deshielding is due to the aromatic ring current of the indole system and its involvement in intermolecular hydrogen bonding with the DMSO solvent. Its chemical shift is highly dependent on solvent and concentration.[3]
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Benzene Ring Protons (H-4, H-5): The two protons on the benzene portion of the indole ring, H-4 and H-5, form an AX spin system complicated by coupling to the fluorine at C-6.
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H-4: The electron-withdrawing nature of the adjacent C-7 chlorine atom and the overall halogen substitution pattern deshields H-4, placing its resonance downfield (~7.85 ppm). It is expected to appear as a doublet due to ortho-coupling with H-5 (³J ≈ 9.0 Hz). Any para-coupling to the C-6 fluorine would be small and may only contribute to peak broadening.
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H-5: This proton (~7.40 ppm) is ortho to the fluorine atom at C-6 and meta to the chlorine at C-7. Its multiplicity is predicted to be a doublet of doublets (dd). This arises from a large ortho-coupling to H-4 (³J ≈ 9.0 Hz) and a smaller, but significant, four-bond coupling to the fluorine atom (⁴J ≈ 6.5 Hz).
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Pyrrole Ring Proton (H-3): The H-3 proton is adjacent to the electron-withdrawing ethyl carboxylate group at C-2. This deshielding effect shifts its resonance to approximately 7.25 ppm. Since there are no adjacent protons, it appears as a sharp singlet.
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Ethyl Ester Protons (H-9, H-10): The ethyl group presents a classic and easily identifiable pattern.[4][5]
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Methylene Protons (H-9): These protons are adjacent to the ester oxygen, which deshields them to ~4.35 ppm. They are split by the three neighboring methyl protons, resulting in a quartet (q) with a coupling constant of ~7.1 Hz.
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Methyl Protons (H-10): These protons are more shielded, resonating upfield at ~1.35 ppm. They are split by the two adjacent methylene protons into a triplet (t), with the same coupling constant of ~7.1 Hz.
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Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR chemical shifts are presented below. The influence of the halogen substituents is particularly evident in these values.
| Carbon Assignment | Predicted δ (ppm) | Expected Multiplicity (due to C-F coupling) |
| C-8 (C=O) | ~161.5 | s |
| C-6 | ~149.0 | d, ¹J(C-F) ≈ 245 Hz |
| C-7a | ~135.0 | s |
| C-2 | ~129.5 | s |
| C-3a | ~127.0 | d, ²J(C-F) ≈ 15 Hz |
| C-5 | ~118.0 | d, ²J(C-F) ≈ 20 Hz |
| C-4 | ~116.5 | d, ³J(C-F) ≈ 4 Hz |
| C-7 | ~114.0 | s |
| C-3 | ~107.5 | s |
| C-9 (-OCH₂-) | ~61.5 | s |
| C-10 (-CH₃) | ~14.5 | s |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is profoundly influenced by the electronegativity of the substituents and their positions on the indole ring.
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Carbonyl Carbon (C-8): As is typical for ester carbonyls, the C-8 carbon is the most deshielded carbon in the molecule (excluding the carbon attached to fluorine), resonating at ~161.5 ppm.
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Halogen-Substituted Carbons (C-6, C-7):
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C-6: This carbon is directly bonded to the highly electronegative fluorine atom, causing a dramatic downfield shift to ~149.0 ppm. Furthermore, it will appear as a doublet with a very large one-bond coupling constant (¹J(C-F)) of approximately 245 Hz.[6] This large coupling is a definitive indicator of a direct C-F bond.
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C-7: The carbon bearing the chlorine atom (C-7) is also shifted, though the effect is less pronounced than that of fluorine. It is predicted to appear around 114.0 ppm.
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Aromatic and Heterocyclic Carbons:
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The quaternary carbons (C-2, C-3a, C-7a) are identifiable by their sharp singlet appearance (though C-3a will show a small C-F coupling) and their chemical shifts, which are dictated by their position within the fused ring system.
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The remaining carbons of the benzene ring (C-4, C-5) will also exhibit coupling to the fluorine atom. C-5, being two bonds away, will show a larger coupling constant (²J(C-F) ≈ 20 Hz) than C-4, which is three bonds away (³J(C-F) ≈ 4 Hz).
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The C-3 carbon of the pyrrole ring is typically found at a relatively high field (~107.5 ppm) for an sp² carbon in this system, a characteristic feature of the indole-2-carboxylate scaffold.
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Ethyl Ester Carbons (C-9, C-10): The chemical shifts of the ethyl group carbons are standard, with the C-9 methylene carbon (~61.5 ppm) being deshielded by the adjacent oxygen atom, and the C-10 methyl carbon (~14.5 ppm) appearing in the upfield aliphatic region.[6]
Conclusion
This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of Ethyl 7-chloro-6-fluoro-1H-indole-2-carboxylate. By understanding the influence of the ethyl ester, chloro, and fluoro substituents on the indole framework, researchers can confidently assign the signals in an experimentally acquired spectrum. The characteristic patterns, such as the large ¹J(C-F) coupling, the doublet of doublets for H-5, and the classic ethyl ester signals, serve as key validation points for successful synthesis and structural confirmation. This foundational knowledge is essential for professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug development and materials science.
References
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- 1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.). ResearchGate.
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